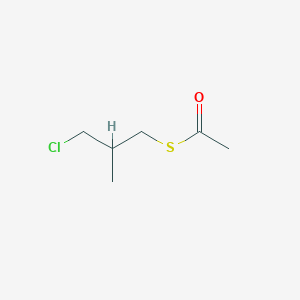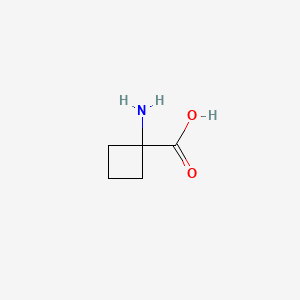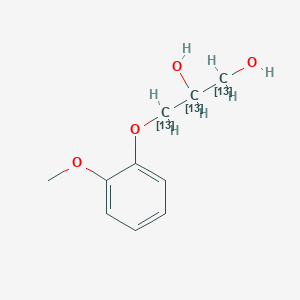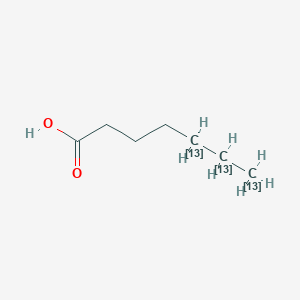
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride
描述
1-(Pyridin-4-ylmethyl)piperidine-3-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1172453-94-9 . It has a molecular weight of 293.19 . The IUPAC name for this compound is 1-(4-pyridinylmethyl)-4-piperidinecarboxylic acid dihydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.19 . It is a powder at room temperature . The compound is a dihydrochloride salt .作用机制
1-PMPCA-D is an organic compound with a relatively low molecular weight and a high solubility in both organic and aqueous media. It is believed to act as a proton donor, donating protons to reactive sites on the substrate molecules. This allows for the formation of covalent bonds between the substrate and the 1-PMPCA-D, resulting in the formation of new compounds.
Biochemical and Physiological Effects
1-PMPCA-D has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes such as proteases, phosphatases and kinases. It has also been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-PMPCA-D has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available in both organic and aqueous media. It is also a relatively stable compound, with a relatively low melting point and a high solubility. However, it is important to note that 1-PMPCA-D is toxic, and should be handled with care.
未来方向
1-PMPCA-D has a wide range of potential applications in the scientific and medical fields. Further research is needed to explore its potential use in the development of novel drug delivery systems, in the study of molecular recognition and in the development of novel materials. Additionally, further research is needed to explore its potential use in the treatment of diseases, such as cancer and neurological disorders. Finally, further research is needed to investigate its potential use as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as an intermediate in the production of pharmaceuticals.
科学研究应用
1-PMPCA-D has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides and proteins, and as an intermediate in the production of pharmaceuticals. It has also been used in the development of novel drug delivery systems, in the study of molecular recognition and in the development of novel materials.
安全和危害
The compound has been classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
属性
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-2-1-7-14(9-11)8-10-3-5-13-6-4-10;;/h3-6,11H,1-2,7-9H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLHQJANTJVJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172483-73-6 | |
| Record name | 1-[(pyridin-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chlorothieno[2,3-d]pyrimidin-2-amine](/img/structure/B3417849.png)









